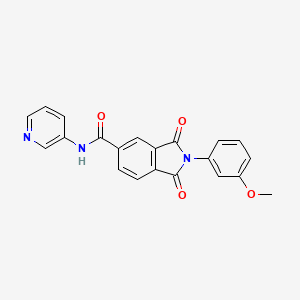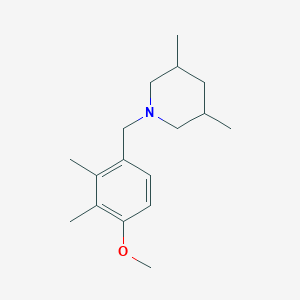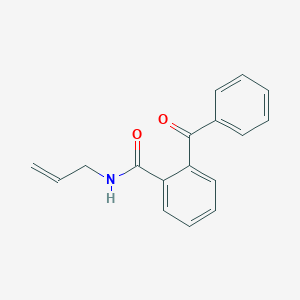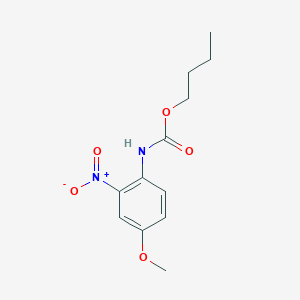![molecular formula C20H16N4O3 B5176623 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5176623.png)
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide, also known as DPI, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
科学研究应用
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide has been used as a tool in the study of various cellular processes, including apoptosis, cell migration, and differentiation.
作用机制
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide is a potent inhibitor of PKC, an enzyme that plays a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and survival. By inhibiting PKC, 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide can modulate various cellular processes, leading to its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects:
2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of NF-kappaB, a transcription factor that plays a crucial role in the regulation of inflammation. In addition, 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide has been shown to induce apoptosis in cancer cells and to inhibit the replication of various viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
One of the advantages of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide is its potency as a PKC inhibitor, which makes it a useful tool in the study of various cellular processes. However, one of the limitations of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide is its potential toxicity, which can limit its use in in vivo experiments.
未来方向
There are several future directions for the study of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide. One direction is the development of more potent and selective PKC inhibitors, which could have potential therapeutic applications in various diseases. Another direction is the study of the role of PKC in various cellular processes, which could lead to a better understanding of the mechanisms underlying various diseases. Finally, the development of new methods for the synthesis of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide and related compounds could facilitate the study of their potential applications in various fields of scientific research.
In conclusion, 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its potent inhibition of PKC makes it a useful tool in the study of various cellular processes, and its anti-inflammatory, anti-tumor, and anti-viral effects make it a potential therapeutic agent for various diseases. However, its potential toxicity and limitations in in vivo experiments need to be taken into consideration. Further research is needed to explore its potential applications and to develop more potent and selective PKC inhibitors.
合成方法
The synthesis of 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide involves the reaction of 2,5-dioxo-4-imidazolidinylidene with 3-bromo-1H-indole in the presence of triethylamine, followed by the reaction of the resulting compound with N-phenylacetamide. The final product is obtained after purification by column chromatography.
属性
IUPAC Name |
2-[3-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]indol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-18(21-14-6-2-1-3-7-14)12-24-11-13(15-8-4-5-9-17(15)24)10-16-19(26)23-20(27)22-16/h1-11H,12H2,(H,21,25)(H2,22,23,26,27)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYWSDJANIYPEW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)

![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5176548.png)

![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5176557.png)
![3-methoxy-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B5176573.png)
![2-(4-nitrophenyl)-5-phenyl-4-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176580.png)
![5-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5176581.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5176582.png)



![N-[4-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5176616.png)
